molecular formula C22H26N4O3 B10997387 2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B10997387
M. Wt: 394.5 g/mol
InChI Key: ARLYVGQFUYDVAX-UHFFFAOYSA-N
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Description

    2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one: is a chemical compound with an intriguing structure. Let’s break it down:

  • Coumarins and their derivatives, like this compound, have been extensively studied due to their potential therapeutic applications in various fields.
  • Preparation Methods

    • The synthesis of this compound involves reductive amination. Here’s the synthetic route:
      • Start with 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (compound 6).
      • React compound 6 with different substituted aromatic aldehydes using glacial acetic acid in methanol.
      • Reduce the resulting imine product using mild reducing agent sodium cyanoborohydride .
    • Industrial production methods may vary, but this reductive amination approach provides access to the target compound.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Reduction: The reductive amination step involves reduction of the imine.

        Substitution: The benzylpiperazinyl group can participate in substitution reactions.

        Oxidation: While not directly mentioned, oxidation reactions are common in organic chemistry.

    • Common reagents include aldehydes, sodium cyanoborohydride, and mild reducing agents.
  • Scientific Research Applications

      Medicine: Investigate its potential as an antimicrobial agent, given its significant antibacterial and antifungal activity.

      Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

      Biology: Assess its effects on biological systems.

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets. Further studies are needed to elucidate this.
  • Comparison with Similar Compounds

    • Similar compounds include other phthalazinones, coumarins, and piperazine derivatives.
    • Highlight the uniqueness of this compound compared to its counterparts.

    Remember that this compound’s potential lies in its diverse applications across scientific disciplines

    Properties

    Molecular Formula

    C22H26N4O3

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1-one

    InChI

    InChI=1S/C22H26N4O3/c1-28-19-9-8-18-14-23-26(22(27)20(18)21(19)29-2)16-25-12-10-24(11-13-25)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3

    InChI Key

    ARLYVGQFUYDVAX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CC4=CC=CC=C4)OC

    Origin of Product

    United States

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